molecular formula C6H8BrN3 B1267340 3-Bromo-5,6-dimethylpyrazin-2-amine CAS No. 6294-69-5

3-Bromo-5,6-dimethylpyrazin-2-amine

Cat. No. B1267340
CAS RN: 6294-69-5
M. Wt: 202.05 g/mol
InChI Key: XMDSQJUFCJOKCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives, such as 3-Bromo-5,6-dimethylpyrazin-2-amine, often involves the condensation of pyrazin-2-amine with brominated compounds or the application of cross-coupling reactions. For example, a Suzuki cross-coupling reaction was observed in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which indicates a method that could potentially be adapted for the synthesis of 3-Bromo-5,6-dimethylpyrazin-2-amine by modifying the bromo and amine components (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-Bromo-5,6-dimethylpyrazin-2-amine and similar compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. Structural analysis reveals the presence of intramolecular hydrogen bonds, π-π interactions, and the influence of bromo and methyl groups on the molecular geometry and stability. For instance, the crystal structure of related pyrazine derivatives shows polymorphism and the role of hydrogen bonding in the solid-state structure (Power et al., 2015).

Chemical Reactions and Properties

3-Bromo-5,6-dimethylpyrazin-2-amine participates in various chemical reactions, including nucleophilic substitutions, coupling reactions, and halogenation, due to the presence of the bromo group and the reactive amine. These reactions can lead to a wide range of derivatives with different functional groups, which are useful in synthetic chemistry and materials science. For example, the reaction with alkanediamines or phenacyl bromides can lead to novel heterocyclic compounds (Levkovskaya et al., 2002).

Scientific Research Applications

Oxidation and Reactivity Studies

The compound 3-Bromo-5,6-dimethylpyrazin-2-amine shows significant potential in oxidation reactions and reactivity studies. For instance, Baumstark and Chrisope (1981) demonstrated the oxidation of tertiary amines and sulfides using a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, resulting in high yields of amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

Synthesis and Analytical Techniques

In the realm of synthesis and analytical techniques, Power et al. (2015) carried out a test purchase of a substance related to 3-Bromo-5,6-dimethylpyrazin-2-amine, namely bk-2C-B. They confirmed its identity through various analytical techniques, indicating the substance's relevance in analytical chemistry research (Power et al., 2015).

Heterocyclic Compound Investigations

Research into nitrogen- and sulfur-containing heterocyclic compounds by Safonova et al. (1971) also highlights the importance of similar compounds in producing derivatives that inhibit tumor growth in animals, demonstrating potential biomedical applications (Safonova et al., 1971).

Stability Analysis

Dabbene et al. (1997) utilized second-derivative UV spectrophotometry to determine the stability of a related compound, 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone, in ethanolic solutions. This showcases the role of such compounds in stability analysis and drug development (Dabbene, Brinón & de Bertorello, 1997).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes skin irritation and serious eye irritation . Precautionary measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

3-bromo-5,6-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDSQJUFCJOKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278726
Record name 3-bromo-5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6-dimethylpyrazin-2-amine

CAS RN

6294-69-5
Record name NSC9621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Barlin - Australian journal of chemistry, 1983 - CSIRO Publishing
The preparations of a series of thiazolo[4,5-b]pyrazines by ring closure of 3-aminopyrazine-2-thiols with orthoesters, and potassium ethyl xanthate are described. 2-Amino-5-…
Number of citations: 36 www.publish.csiro.au

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